2-amino-5-(4-ethoxybenzyl)pyrimidine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-(4-ethoxybenzyl)pyrimidine-4,6-diol is a pyrimidine derivative, a class of compounds known for their wide range of biological activities Pyrimidines are nitrogen-containing heterocycles that play crucial roles in various biological processes, including serving as building blocks for nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(4-ethoxybenzyl)pyrimidine-4,6-diol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzylamine with a suitable pyrimidine precursor in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(4-ethoxybenzyl)pyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
2-amino-5-(4-ethoxybenzyl)pyrimidine-4,6-diol has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-5-(4-ethoxybenzyl)pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate signaling pathways related to inflammation and immune response, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dihydroxypyrimidine: A closely related compound with similar structural features but lacking the ethoxybenzyl group.
2-amino-5-ethylpyrimidine: Another pyrimidine derivative with an ethyl group instead of the ethoxybenzyl group.
Uniqueness
2-amino-5-(4-ethoxybenzyl)pyrimidine-4,6-diol stands out due to its unique ethoxybenzyl substituent, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .
Properties
IUPAC Name |
2-amino-5-[(4-ethoxyphenyl)methyl]-4-hydroxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-19-9-5-3-8(4-6-9)7-10-11(17)15-13(14)16-12(10)18/h3-6H,2,7H2,1H3,(H4,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIGLOLUKNDIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(N=C(NC2=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356551 |
Source
|
Record name | AC1LGSF0 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5835-61-0 |
Source
|
Record name | AC1LGSF0 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.